molecular formula C20H19NO4 B2563439 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide CAS No. 2097890-95-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide

Cat. No.: B2563439
CAS No.: 2097890-95-2
M. Wt: 337.375
InChI Key: JUORHSWTTXFXCP-UHFFFAOYSA-N
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Description

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide” is a complex organic compound. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier infrared spectroscopy, high-resolution mass spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, gel permeation chromatography, differential scanning calorimetry, and thermogravimetric analysis can provide information about the molecular weight, thermal stability, and other properties .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Research has demonstrated the anticancer and antiangiogenic activities of novel derivatives related to the compound of interest. For example, compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group combined with methoxy groups have shown significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and potent vascular disrupting properties both in vitro and in vivo. These compounds have been studied for their potential as anticancer agents due to their ability to bind to the colchicine site of tubulin, induce apoptosis, and exhibit antitumor activity in murine models comparable to known anticancer agents (Romagnoli et al., 2015).

Antioxidant Properties

A range of N-arylbenzamides with varying numbers of methoxy and hydroxy groups has been prepared and evaluated for their antioxidant capacity. The most promising antioxidative potential was displayed by certain derivatives, proposed as lead compounds for further optimization. Computational analysis supported the experimental findings, highlighting the positive influence of the electron-donating methoxy group on antioxidant properties (Perin et al., 2018).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of derivatives incorporating the chemical structure of interest. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated valuable therapeutic potential against bacterial and fungal infections, providing insights into the development of new antimicrobial agents (Desai et al., 2013).

Biosensing Applications

The development of biosensors utilizing related compounds has been researched. A study described the development of a modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam, indicating the utility of these compounds in creating sensitive and selective biosensors for analytical applications (Karimi-Maleh et al., 2014).

Future Directions

The future directions for “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide” could involve further exploration of its potential applications. For instance, similar compounds have shown potential in various fields such as heat-resistant materials and luminescence materials .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-17-5-2-4-16(12-17)20(23)21-13-18(22)14-7-9-15(10-8-14)19-6-3-11-25-19/h2-12,18,22H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUORHSWTTXFXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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